N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide
Description
N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide is a Schiff base sulfonamide derivative characterized by a sulfonamide core linked to a 4-fluorophenyl group and a 2-hydroxynaphthalene moiety via an imine bond.
Properties
Molecular Formula |
C23H17FN2O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H17FN2O3S/c24-17-6-8-19(9-7-17)26-30(28,29)20-12-10-18(11-13-20)25-15-22-21-4-2-1-3-16(21)5-14-23(22)27/h1-15,26-27H |
InChI Key |
BTFXHTMZCYIQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This compound exhibits structural features that suggest it may interact with various biological targets, including enzymes and receptors involved in tumor proliferation and inflammation.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H16FNO3S
- Molecular Weight : 345.39 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through several studies focusing on its inhibitory effects on key enzymes and its antiproliferative properties against cancer cell lines.
Inhibitory Effects
- EGFR and COX-2 Inhibition :
- Histone Deacetylase (HDAC) Inhibition :
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MCF-7 | 0.85 | G2/M phase arrest |
| A549 | 1.50 | Inhibition of cell proliferation |
These results indicate that the compound not only inhibits cell growth but also promotes apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies have highlighted the effectiveness of similar sulfonamide derivatives in clinical settings:
- Combination Therapy :
- In Vivo Studies :
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways, leading to reduced cellular proliferation.
- Induction of Apoptosis : By promoting apoptotic pathways, the compound effectively reduces the viability of cancer cells.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in various cancer cell lines, further limiting their ability to proliferate.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. The design and synthesis of derivatives that include this sulfonamide moiety have demonstrated promising results against various cancer cell lines.
- Mechanism of Action : The compound acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which are critical in cancer progression. Inhibiting these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
-
Case Studies :
- In one study, derivatives of this compound were tested against MDA-MB-231 breast cancer cells, showing a significant increase in apoptosis rates. The most effective derivative exhibited an IC50 value indicative of high potency against this aggressive cancer type .
- Another investigation illustrated that compounds with similar structures could induce cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cancer cell survival .
Antimicrobial Properties
The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.
- Inhibition Studies : Research has shown that derivatives containing the benzenesulfonamide structure can inhibit bacterial growth by interfering with bacterial enzymes essential for their survival. For instance, studies indicated effective inhibition against both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is primarily attributed to the inhibition of carbonic anhydrases (CAs), which are crucial for maintaining pH homeostasis in bacteria. Compounds targeting CA IX have been shown to possess selectivity and potency, making them valuable in treating infections caused by resistant strains .
Enzyme Inhibition
The sulfonamide derivatives are also being explored for their enzyme inhibition capabilities.
- Carbonic Anhydrase Inhibition : Some studies report that these compounds exhibit strong inhibitory effects on carbonic anhydrase IX, with IC50 values ranging from 10.93 nM to 25.06 nM, demonstrating their potential as therapeutic agents in conditions where CA IX is overexpressed, such as certain cancers .
- Additional Enzyme Targets : Beyond carbonic anhydrases, research indicates that these compounds may also inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to the following structurally related sulfonamide derivatives:
Physicochemical Properties
- Thermal Stability : Related Schiff base sulfonamides exhibit high melting points (>200°C), suggesting the target compound’s stability under physiological conditions .
Research Findings and Data Tables
Table 2: Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
